molecular formula C10H15N5O2 B14165837 N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine CAS No. 5096-86-6

N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B14165837
CAS No.: 5096-86-6
M. Wt: 237.26 g/mol
InChI Key: HBCSXHJLFASOIQ-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H15N5O2. It is known for its unique structure, which includes a cyclohexyl group attached to a nitropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-cyclohexyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of pyrimidine with nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. The reaction conditions often require low temperatures to control the nitration process and achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using advanced reactors to ensure safety and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions: N2-cyclohexyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-cyclohexyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison: N2-cyclohexyl-5-nitropyrimidine-2,4-diamine is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

5096-86-6

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

2-N-cyclohexyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C10H15N5O2/c11-9-8(15(16)17)6-12-10(14-9)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14)

InChI Key

HBCSXHJLFASOIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-]

Origin of Product

United States

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